N-(2-naphthalen-2-ylethyl)formamide is an organic compound characterized by its unique structure, which features a formamide group connected to a naphthalene moiety via an ethyl bridge. The compound is represented by the molecular formula and has a molecular weight of approximately 199.25 g/mol. It is classified under the category of formamides, which are derivatives of formic acid where the hydrogen atom of the amine group is replaced by an organic substituent.
This compound can be sourced from various chemical suppliers and is often utilized in synthetic organic chemistry. It falls under the broader classification of nitrogen-containing compounds, which are crucial in both biological systems and industrial applications. Formamides, including N-(2-naphthalen-2-ylethyl)formamide, serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The synthesis of N-(2-naphthalen-2-ylethyl)formamide typically involves the reaction between 2-naphthyl ethylamine and formic acid or its derivatives. This process is often catalyzed by acids or bases to facilitate the formation of the formamide bond.
Common Synthetic Route:
The molecular structure of N-(2-naphthalen-2-ylethyl)formamide features a central formamide group () attached to a naphthalene ring through an ethyl chain. The structural representation can be summarized as follows:
CC(C1=CC=CC2=CC=CC=C21)NC=O
LBUNPZWRXVWADJ-UHFFFAOYSA-N
N-(2-naphthalen-2-ylethyl)formamide can undergo several chemical transformations:
The mechanism of action for N-(2-naphthalen-2-ylethyl)formamide primarily involves its reactivity due to the presence of the formamide group, which can participate in nucleophilic attacks due to the polar nature of the carbon-nitrogen bond.
N-(2-naphthalen-2-ylethyl)formamide has significant applications in scientific research and industry:
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.: 68143-83-9
CAS No.: